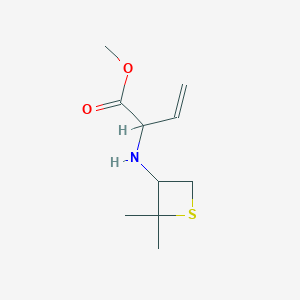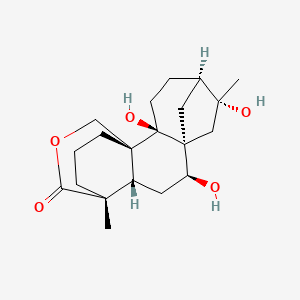
FischericinC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FischericinC is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of FischericinC typically involves a series of organic reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions: FischericinC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
FischericinC has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which FischericinC exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or signal transduction. The exact molecular targets and pathways can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
FischericinC can be compared to other similar compounds based on its structure and reactivity. Some similar compounds include:
Compound A: Known for its high reactivity in oxidation reactions.
Compound B: Similar in structure but with different functional groups, leading to varied reactivity.
Compound C: Used in similar applications but with different mechanisms of action.
This compound stands out due to its unique combination of stability and reactivity, making it a versatile compound in various scientific fields.
Eigenschaften
Molekularformel |
C20H30O5 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(1R,2R,5R,6R,8S,9S,11S,12R)-2,6,9-trihydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one |
InChI |
InChI=1S/C20H30O5/c1-16-5-3-6-18(11-25-15(16)22)13(16)8-14(21)19-9-12(17(2,23)10-19)4-7-20(18,19)24/h12-14,21,23-24H,3-11H2,1-2H3/t12-,13-,14+,16-,17-,18+,19+,20-/m1/s1 |
InChI-Schlüssel |
GYURGCYGUBASFV-GTAITHAVSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@@]3([C@@H]1C[C@@H]([C@]45[C@]3(CC[C@H](C4)[C@](C5)(C)O)O)O)COC2=O |
Kanonische SMILES |
CC12CCCC3(C1CC(C45C3(CCC(C4)C(C5)(C)O)O)O)COC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13025907.png)
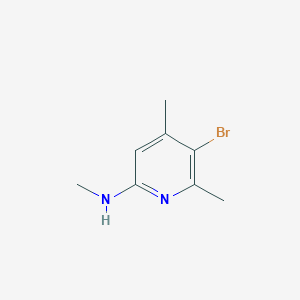
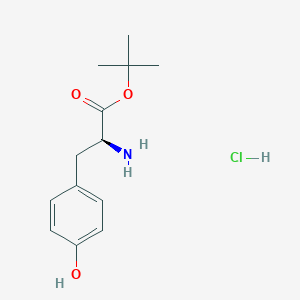
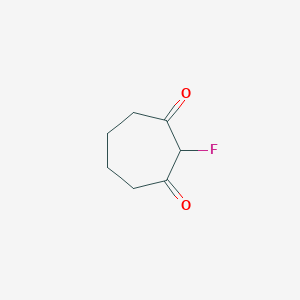
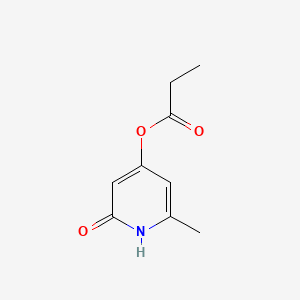

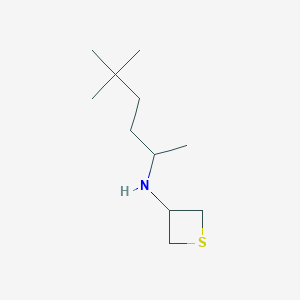
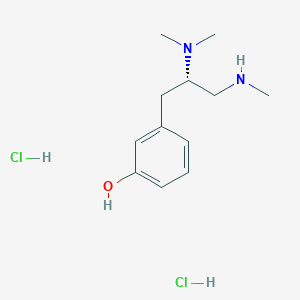
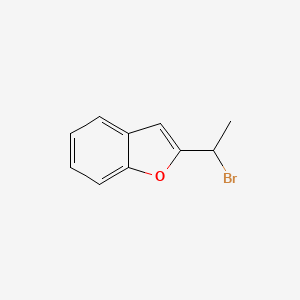
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B13025949.png)
![5-Bromo-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13025950.png)

